Mycorradicin

Catalog No.
S626639
CAS No.
160162-46-9
M.F
C14H16O4
M. Wt
248.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mycorradicin

CAS Number

160162-46-9

Product Name

Mycorradicin

IUPAC Name

(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C14H16O4/c1-11(7-9-13(15)16)5-3-4-6-12(2)8-10-14(17)18/h3-10H,1-2H3,(H,15,16)(H,17,18)/b4-3+,9-7+,10-8+,11-5+,12-6+

InChI Key

UXBCAWHJMZPSBQ-HBPHNZTASA-N

SMILES

CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O

Synonyms

mycorradicin

Canonical SMILES

CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C(=O)O)/C)/C=C/C(=O)O

Mycorradicin is a medium-chain fatty acid.

Mycorradicin is a notable apocarotenoid compound predominantly found in arbuscular mycorrhizal roots, which are formed through a symbiotic relationship between fungi and the roots of most terrestrial plants. This compound is responsible for the characteristic yellow coloration observed in many mycorrhizal roots. Mycorradicin is synthesized from carotenoid precursors through oxidative cleavage processes mediated by specific enzymes known as carotenoid cleavage oxygenases. These enzymes facilitate the transformation of carotenoids into smaller, bioactive molecules, including mycorradicin, which plays a significant role in plant-fungal interactions and signaling pathways within the plant system .

, primarily the oxidative cleavage of C40 carotenoids. The process begins with carotenoid cleavage oxygenases acting on carotenoid substrates, resulting in the formation of various apocarotenoids. Specifically, mycorradicin is produced through the sequential action of different types of carotenoid cleavage enzymes, which cleave specific double bonds in the polyene chain of carotenoids. This results in the generation of mycorradicin and other related compounds that may serve as signaling molecules or hormones within the plant .

The synthesis of mycorradicin can be achieved through several methods, primarily focusing on enzymatic processes that involve carotenoid precursors. The key steps include:

  • Isolation of Carotenoids: Carotenoids are extracted from plant tissues.
  • Enzymatic Cleavage: Carotenoid cleavage oxygenases catalyze the oxidative cleavage of carotenoids to produce apocarotenoids, including mycorradicin.
  • Purification: Mycorradicin is purified from reaction mixtures through chromatographic techniques.

Research indicates that manipulating the biosynthetic pathways of carotenoids can enhance the yield of mycorradicin and its derivatives .

Mycorradicin has potential applications across various fields:

  • Agriculture: Enhancing crop resilience to pests and diseases through improved mycorrhizal associations.
  • Horticulture: Utilizing mycorradicin to promote root health and nutrient uptake in ornamental plants.
  • Biotechnology: Exploring its use in developing biopesticides or biofertilizers that leverage natural plant-fungal interactions.
  • Food Industry: Investigating its aromatic properties for potential use in flavoring agents or fragrances .

Studies on mycorradicin have revealed its significant role in mediating interactions between plants and arbuscular mycorrhizal fungi. Mycorradicin influences gene expression related to nutrient transport and defense mechanisms within host plants. It has been shown to modulate the biosynthesis of other secondary metabolites that contribute to plant health and resilience against biotic stressors. Furthermore, research indicates that manipulating the levels of mycorradicin can alter root morphology and enhance nutrient acquisition capabilities .

Several compounds share structural or functional similarities with mycorradicin, including:

  • Strigolactones: These are also derived from carotenoids and play a role in plant signaling, particularly in regulating shoot branching and interactions with symbiotic organisms.
  • Apocarotenoids: A broader class of compounds derived from carotenoids that includes various signaling molecules involved in plant development.
  • Cyclohexenones: These compounds are related to mycorradicin and are produced via similar enzymatic pathways.

Comparison Table

CompoundSourceFunctionUnique Features
MycorradicinArbuscular Mycorrhizal RootsSignaling molecule for nutrient exchangeCharacteristic yellow coloration
StrigolactonesPlant rootsRegulates shoot branchingInvolved in parasitic weed signaling
ApocarotenoidsVarious plantsHormonal functionsDiverse roles including defense
CyclohexenonesCarotenoid degradationAroma constituentsRelated biosynthetic pathway

Mycorradicin's uniqueness lies in its specific role within arbuscular mycorrhizal symbiosis, particularly its involvement in nutrient exchange processes and its distinct accumulation patterns within plant roots .

XLogP3

3.4

Dates

Last modified: 02-18-2024

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